molecular formula C24H27N3O4S B2840038 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide CAS No. 878058-70-9

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide

Cat. No.: B2840038
CAS No.: 878058-70-9
M. Wt: 453.56
InChI Key: GEKHGDCEEYKQFJ-UHFFFAOYSA-N
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Description

This compound features an indole core substituted at the 3-position with a sulfonyl group, which is connected to an acetamide moiety. The acetamide’s nitrogen is linked to a phenyl group, while the indole’s 1-position is functionalized with a 2-(azepan-1-yl)-2-oxoethyl chain. The sulfonyl group enhances electron-withdrawing effects, influencing binding interactions and metabolic stability .

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c28-23(25-19-10-4-3-5-11-19)18-32(30,31)22-16-27(21-13-7-6-12-20(21)22)17-24(29)26-14-8-1-2-9-15-26/h3-7,10-13,16H,1-2,8-9,14-15,17-18H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKHGDCEEYKQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 1H-Indole

The 3-sulfonylation of 1H-indole is achieved using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, followed by quenching with aqueous ammonia to form the sulfonamide. Modifications include:

Reagents and Conditions

  • Sulfonating agent : Chlorosulfonic acid (2.5 equiv)
  • Solvent : Anhydrous CH₂Cl₂, N₂ atmosphere
  • Temperature : 0°C → room temperature (2 h)
  • Workup : Neutralization with NH₄OH (28%), extraction with EtOAc
  • Yield : 68–72%

Critical Considerations

  • Excess ClSO₃H leads to over-sulfonylation at the 1- and 3-positions.
  • Anhydrous conditions prevent hydrolysis of the sulfonyl chloride intermediate.

Alternative Sulfonamide Formation

Recent protocols employ 4-hydrazinylbenzenesulfonamide hydrochloride in methanol for direct coupling to indole derivatives. This method avoids handling corrosive ClSO₃H:

Procedure

  • React 1H-indole (1 equiv) with 4-hydrazinylbenzenesulfonamide hydrochloride (1.1 equiv) in MeOH.
  • Stir at 25°C for 4 h.
  • Filter and recrystallize from ethanol.
    Yield : 65%

N-Alkylation with 2-(Azepan-1-yl)-2-oxoethyl Bromide

Side Chain Preparation

Synthesis of 2-(Azepan-1-yl)-2-oxoethyl bromide

  • React azepane (1 equiv) with bromoacetyl bromide (1.2 equiv) in CH₂Cl₂.
  • Add triethylamine (2.5 equiv) as acid scavenger.
  • Stir at 0°C → room temperature (12 h).
    Yield : 83%

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.70 (t, J=6.2 Hz, 4H, N-CH₂), 3.55 (s, 2H, CO-CH₂-Br), 1.60–1.45 (m, 8H, azepane CH₂)
  • HRMS : m/z calcd. for C₈H₁₄BrNO [M+H]⁺ 236.0294, found 236.0291

Alkylation of Indole Sulfonamide

Optimized Protocol

  • Suspend indole-3-sulfonamide (1 equiv) in DMF.
  • Add K₂CO₃ (3 equiv) and 2-(azepan-1-yl)-2-oxoethyl bromide (1.5 equiv).
  • Heat at 60°C for 8 h under N₂.
  • Purify via silica gel chromatography (EtOAc/hexane, 3:7).
    Yield : 58%

Side Reactions

  • Competing O-alkylation (<5%) mitigated by using polar aprotic solvents.
  • Over-alkylation at indole N1 minimized by steric hindrance from the sulfonamide group.

Amide Coupling with N-Phenylacetamide

Carbodiimide-Mediated Coupling

EDC/HOBt Method

  • Dissolve 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetic acid (1 equiv) in DMF.
  • Add EDC (1.5 equiv), HOBt (1.2 equiv), and aniline (1.3 equiv).
  • Stir at 25°C for 12 h.
  • Extract with CH₂Cl₂, wash with 5% citric acid and brine.
    Yield : 74%

Advantages

  • EDC/HOBt suppresses racemization.
  • DMF enhances solubility of polar intermediates.

One-Pot Sequential Alkylation/Coupling

Unified Protocol

  • Perform N-alkylation as in Section 3.2.
  • Add phenylacetic acid (1.2 equiv), EDC (1.5 equiv), and DMAP (0.1 equiv) directly to the reaction mixture.
  • Stir at 25°C for 6 h.
    Overall Yield : 62%

Characterization and Analytical Data

Spectroscopic Confirmation

Technique Key Signals
¹H NMR (500 MHz, DMSO-d₆) δ 8.21 (s, 1H, indole H2), 7.98 (d, J=8.1 Hz, 2H, PhSO₂), 7.62–7.58 (m, 5H, PhCO), 4.32 (s, 2H, COCH₂N), 3.51 (t, J=6.0 Hz, 4H, azepane CH₂), 1.48–1.40 (m, 8H, azepane CH₂)
¹³C NMR (126 MHz, DMSO-d₆) δ 169.8 (CONH), 167.2 (COCH₂), 136.4 (indole C3), 129.1–127.3 (aromatic C), 48.9 (azepane N-CH₂), 27.6–22.1 (azepane CH₂)
HRMS m/z calcd. for C₂₄H₂₈N₃O₅S [M+H]⁺ 482.1712, found 482.1708

Comparative Analysis of Synthetic Routes

Yield Optimization

Method Step 1 Yield Step 2 Yield Overall Yield Purity (HPLC)
Sequential (EDC/HOBt) 68% 74% 50% 98.2%
One-Pot Alkylation/Coupling 58% 62% 95.7%
Hydrazinyl Sulfonamide 65% 58% 37% 97.5%

Key Findings

  • One-pot strategies improve atom economy but require stringent temperature control.
  • EDC/HOBt coupling provides superior regioselectivity over carbodiimide alternatives.

Industrial-Scale Considerations

Cost-Benefit Analysis

Parameter Batch Process Flow Chemistry
Capital Cost $1.2M $2.8M
Cycle Time 48 h 6 h
Annual Output (kg) 120 450
Purity 97% 99%

Recommendations

  • Flow systems preferred for large-scale production despite higher initial investment.
  • Microwave-assisted alkylation reduces reaction times by 40%.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

Sulfur Oxidation State Variants
  • 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide ():

    • Structural Difference : Sulfanyl (thioether, –S–) instead of sulfonyl (–SO₂–).
    • Impact : Reduced electron-withdrawing effects and altered hydrogen-bonding capacity. The 4-chlorophenyl substituent may enhance lipophilicity and target affinity compared to the parent phenyl group .
  • 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenylacetamide derivatives ():

    • Structural Difference : Thio (–S–) or sulfinyl (–SO–) groups instead of sulfonyl.
    • Impact : Demonstrated antiviral activity against RSV and IAV, suggesting sulfur oxidation state modulates potency. Sulfonyl derivatives (as in the main compound) may exhibit stronger target interactions due to higher polarity .
Substituent Variations on the Acetamide Nitrogen
  • 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-(2-methylphenyl)acetamide ():

    • Structural Difference : 2-Methylphenyl substituent instead of phenyl.
    • Impact : Increased steric hindrance may reduce binding efficiency, while methyl substitution could enhance metabolic stability via reduced oxidation .
  • 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide ():

    • Structural Difference : Trifluoromethyl (–CF₃) group on the phenyl ring.
    • Impact : The electron-withdrawing –CF₃ group improves lipophilicity (logP ~3.48) and may enhance blood-brain barrier penetration .
Core Heterocycle and Side Chain Modifications
  • N-Substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides ():
    • Structural Difference : Adamantane substituent instead of azepane, and a 2-oxoacetamide backbone.
    • Impact : Adamantane’s rigidity and bulkiness may limit conformational flexibility but improve protease resistance. The absence of a sulfonyl group reduces polarity .

Physicochemical Properties

Compound Name Molecular Weight logP Polar Surface Area (Ų) Key Functional Groups
Main Compound (sulfonyl) ~467.58* ~3.48† 42.7† Sulfonyl, azepane, phenyl
Sulfanyl analog () 449.61 3.49 42.7 Sulfanyl, azepane, 4-Cl-phenyl
Trifluoromethyl analog () 521.55 3.48 42.7 Sulfonyl, azepane, CF₃-phenyl
Adamantane derivative () ~400–450‡ ~4.5 ~60–70‡ Adamantane, oxoacetamide

*Calculated from ; †From –15; ‡Estimated based on structural analogs.

  • Lipophilicity: The main compound and its analogs (logP ~3.48–4.5) fall within the optimal range for oral bioavailability.
  • Polar Surface Area (PSA) : Lower PSA (~42.7 Ų) in sulfonyl/sulfanyl derivatives indicates favorable absorption, while adamantane-based compounds may face reduced intestinal absorption due to higher PSA .

Biological Activity

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates an indole moiety, which is known for its diverse pharmacological properties, and an azepane ring that may enhance its bioactivity through specific molecular interactions.

Molecular Structure

The molecular formula of this compound is C26H27N3O3, with a molecular weight of 429.5 g/mol. The structural complexity arises from the combination of an indole derivative, azepane, and a sulfonamide group, which may contribute to its interaction with various biological targets.

Property Value
Molecular FormulaC26H27N3O3
Molecular Weight429.5 g/mol
CAS Number887225-53-8

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific receptors and enzymes:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation : It might interact with G protein-coupled receptors (GPCRs), influencing signal transduction pathways that regulate various physiological processes.

Biological Activity

Research indicates that compounds similar to this compound exhibit several biological activities:

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. For instance, compounds containing indole structures have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Neuroprotective Effects

The azepane moiety may enhance central nervous system penetration, suggesting potential neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, thereby offering therapeutic avenues for neurodegenerative diseases.

GlyT1 Inhibition

Research on related sulfonamide compounds indicates that they can act as inhibitors of glycine transporter 1 (GlyT1). This inhibition can influence synaptic transmission and has implications in treating conditions such as schizophrenia and other neuropsychiatric disorders .

Case Studies and Research Findings

Several studies have highlighted the biological potential of related compounds:

  • GlyT1 Inhibitors : A study demonstrated that modifications in the azepane structure led to increased potency as GlyT1 inhibitors, with some derivatives achieving IC50 values as low as 37 nM .
  • Anticancer Properties : In vitro studies on indole derivatives have shown significant cytotoxic effects against various cancer cell lines, indicating the potential of these compounds in cancer therapy.
  • Neuropharmacological Studies : Investigations into the pharmacokinetics of similar compounds revealed favorable brain-plasma ratios, suggesting effective central nervous system penetration and possible therapeutic benefits in treating neurological disorders .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during sulfonation to minimize side reactions .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) after each step to isolate intermediates ≥95% purity .
  • Catalysts : Employ Cu(I) catalysts for azide-alkyne cycloaddition in related indole-acetamide derivatives to improve efficiency .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structural integrity and purity?

Methodological Answer:

  • 1^1H/13^{13}C NMR : Confirm regiochemistry of the indole ring (e.g., H-3 proton at δ 7.8–8.2 ppm) and sulfonamide/amide carbonyl signals (δ 165–175 ppm) .
  • FT-IR : Identify sulfonyl S=O stretches (1350–1160 cm1^{-1}) and amide C=O (1680–1640 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., m/z 481.61 for [M+H]+^+) and isotopic patterns .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient, λ = 254 nm) .

Q. Table 1. Key Spectral Assignments

Functional GroupNMR (δ, ppm)IR (cm1^{-1})
Indole H-37.8–8.2-
Sulfonyl S=O-1350–1160
Amide C=O165–1751680–1640

Advanced: How can researchers investigate the compound’s mechanism of action in antitumor assays?

Methodological Answer:

  • In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays (IC50_{50} determination) . Compare with positive controls (e.g., doxorubicin).
  • Apoptosis Markers : Quantify caspase-3/7 activation (fluorometric assays) and mitochondrial membrane potential loss (JC-1 staining) .
  • Target Identification : Perform kinase inhibition profiling (e.g., EGFR, VEGFR2) via competitive binding assays .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., tubulin) using AutoDock Vina to predict binding affinities .

Note : Discrepancies in activity between analogs may arise from substituent effects on the azepane ring (e.g., steric hindrance) .

Advanced: What strategies resolve contradictions in structure-activity relationship (SAR) studies of sulfonamide-indole derivatives?

Methodological Answer:

Systematic Analog Synthesis : Modify substituents (e.g., azepane vs. piperidine rings) and evaluate bioactivity trends .

Crystallography : Resolve 3D structures of protein-ligand complexes (e.g., X-ray diffraction) to identify critical binding motifs .

Meta-Analysis : Compare published IC50_{50} values across studies, accounting for assay variability (e.g., cell line passage number, serum concentration) .

Q. Table 2. SAR Trends in Antitumor Activity

SubstituentIC50_{50} (μM)Target Affinity
Azepane-2-oxoethyl0.45–1.2High (EGFR)
Piperidin-2-oxoethyl1.8–3.4Moderate

Advanced: How can computational methods predict the compound’s reactivity and guide synthetic optimization?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model intermediates and transition states in sulfonation/amide coupling .
  • Solvent Effects : Simulate polarity effects (e.g., DMF vs. THF) on reaction kinetics via COSMO-RS .
  • Machine Learning : Train models on PubChem data to predict optimal reaction conditions (e.g., temperature, catalyst loading) .

Case Study : ICReDD’s quantum chemical workflows reduced optimization time for similar acetamides by 40% through feedback loops between computation and experiment .

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